5-羟基吡嗪酰胺

描述

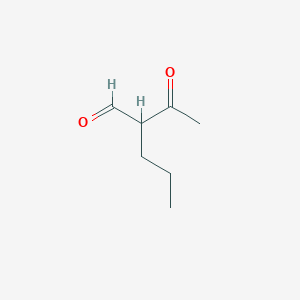

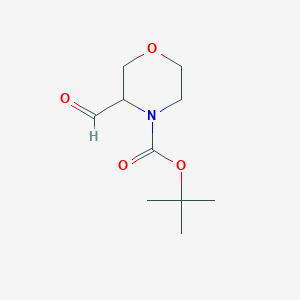

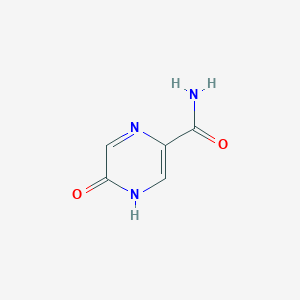

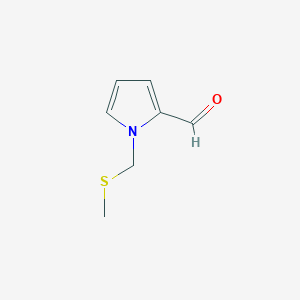

5-Hydroxypyrazinamide is a metabolite of the tuberculostatic agent pyrazinamide, which has been identified after in vitro incubation of the drug with rat liver preparations. The structure of this new metabolite was elucidated by gas-liquid chromatography (GLC) analysis and mass spectrometry (MS) after isolation by thin-layer chromatography (TLC). The formation of 5-hydroxypyrazinamide is mediated by soluble xanthine oxidase and represents an alternative pathway for pyrazinamide detoxification by the liver cell .

Synthesis Analysis

The synthesis of pyrazine derivatives, which are structurally related to 5-hydroxypyrazinamide, has been explored in various studies. For instance, 5-hydroxypyrazine-2-carboxylic acid, a building block for antituberculous agents, was prepared by whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and an optimized total yield of 80% . Another related compound, 5-amino-1-hydroxyethylpyrazole, was synthesized from 2-chloroethanol and hydrazine hydrate with an overall yield of 40% . These studies demonstrate the potential for synthesizing pyrazine derivatives through various chemical and biological methods.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles was determined by X-ray analysis, revealing the impact of substituents on crystal packing and the presence of intramolecular hydrogen bonds . Similarly, the tautomeric form of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole in the solid state was identified as 5-ethoxycarbonyl-3-hydroxypyrazole, with dimers formed through O-H...N hydrogen bonds . These studies provide insights into the structural characteristics of pyrazine derivatives, which are relevant for understanding the properties of 5-hydroxypyrazinamide.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives has been explored in various contexts. For instance, 5-amino-4-hydroxyiminopyrazoles were synthesized by reacting 5-aminopyrazoles with ethyl nitrite or sodium nitrite, demonstrating the versatility of pyrazine derivatives in chemical reactions . Additionally, 1-acyl-5-hydroxypyrazolidines were shown to readily exchange their hydroxyl group with primary amines or alcohols to form 5-amino or 5-alkoxypyrazolidines, indicating the potential for substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting points of these compounds . The synthesis methods also impact the purity and yield of the compounds, which are important for their practical applications . The biotransformation of pyrazinamide to 5-hydroxypyrazinamide by xanthine oxidase suggests that enzymatic processes can play a role in the detoxification and metabolism of pyrazine derivatives .

科学研究应用

代谢物鉴定和生物转化

5-羟基吡嗪酰胺已被确定为抗结核药物吡嗪酰胺的代谢物,在与大鼠肝脏制备物体外孵育过程中形成。其生成受可溶性黄嘌呤氧化酶介导,代表了肝细胞对吡嗪酰胺解毒的另一途径 (Pitre et al., 1981)。

合成和生物转化

5-羟基吡啶-2-羧酸的合成是新抗结核药物的多功能构建块,涉及将2-氰基吡嗪生物转化为5-羟基吡啶-2-羧酸,使用农杆菌DSM 6336。这个过程包括5-羟基吡嗪酰胺的形成,已经针对高产量和产率进行了优化 (Wieser et al., 1997)。

药代动力学研究

在血浆和尿液中确定吡嗪酰胺及其代谢物,包括5-羟基吡嗪酰胺,对药代动力学研究至关重要。已经开发了涉及色谱法的方法,以便详细研究药物的药代动力学,特别是在肾功能受损患者中 (Lacroix et al., 1987)。

代谢途径的见解

研究表明,在摄入吡嗪酰胺的受试者中注入木糖醇会导致尿酸、次黄嘌呤和黄嘌呤的血浆浓度增加,同时导致5-羟基吡嗪酰胺的血浆浓度和尿液排泄减少。这表明木糖醇影响5-羟基吡嗪酰胺的代谢 (Yamamoto et al., 1995)。

黄嘌呤氧化酶缺乏的代谢

对遗传性黄嘌呤氧化酶缺乏的研究表明,患者可以将吡嗪酰胺代谢为5-羟基吡嗪酰胺,表明其他氧化酶可能也参与了这一代谢途径 (Yamamoto et al., 1989)。

作用机制

The mechanism of action for pyrazinamide, the parent compound of 5-Hydroxypyrazinamide, involves its conversion to the active form pyrazinoic acid by the enzyme pyrazinamidase within Mycobacterium tuberculosis . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates intracellularly . The specific mechanism of action for 5-Hydroxypyrazinamide is not detailed in the available literature.

安全和危害

未来方向

属性

IUPAC Name |

6-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWQEOTDAQROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160973 | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-Hydroxypyrazinamide | |

CAS RN |

13924-96-4 | |

| Record name | 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5-hydroxypyrazinamide and how is it formed?

A1: 5-hydroxypyrazinamide (5-HOPZA) is a metabolite of pyrazinamide (PZA), a first-line drug used in the treatment of tuberculosis [, ]. It is formed through the direct hydroxylation of PZA, a process that represents an alternative pathway in the oxidation of PZA []. Research suggests that this metabolic pathway is significant in both humans and rats [].

Q2: What enzymes are involved in the metabolism of pyrazinamide to 5-hydroxypyrazinamide?

A2: While the exact enzymes responsible for converting PZA to 5-HOPZA are not fully elucidated in the provided research, evidence suggests a potential role for xanthine oxidase. Studies have demonstrated that xanthine oxidase from human liver can convert PZA into 5-HOPZA in vitro []. Additionally, research on individuals with xanthinuria, a genetic deficiency of xanthine oxidase, has shown varying abilities to metabolize PZA into 5-HOPZA, suggesting the potential involvement of other enzymes or variant forms of xanthine oxidase [, , ].

Q3: How is 5-hydroxypyrazinamide eliminated from the body?

A3: 5-HOPZA, along with other PZA metabolites, is primarily excreted in the urine []. Studies in rats showed that within the first 6 hours after PZA administration, 11.6% of the dose was recovered as 5-HOPZA in the urine [].

Q4: Are there individual factors that influence the metabolism of pyrazinamide and its metabolite 5-hydroxypyrazinamide?

A4: Yes, research indicates that factors such as sex and concurrent medications can influence the pharmacokinetics of PZA and its metabolites. For instance, studies in patients co-infected with tuberculosis and HIV revealed that females exhibited a near 50% higher relative bioavailability of PZA compared to males []. Additionally, the use of efavirenz-based HIV therapy was associated with lower distribution volumes of PZA and its metabolites, including 5-HOPZA [].

Q5: Does xylitol intake affect the levels of 5-hydroxypyrazinamide?

A5: Yes, xylitol administration has been shown to decrease both the plasma concentration and urinary excretion of 5-HOPZA in subjects who were given PZA []. This effect is thought to be due to the xylitol-induced increase in cytosolic NADH, which inhibits xanthine dehydrogenase activity in the liver and small intestine, potentially impacting the conversion of PZA to 5-HOPZA [].

Q6: Can urine metabolomics be used to study pyrazinamide metabolism?

A6: Yes, gas chromatography-time of flight-mass spectrometry (GC-TOF-MS) based untargeted urine metabolomics has proven useful in studying the metabolism of PZA and its metabolites, including 5-HOPZA []. This technique allows for the identification and quantification of PZA, its metabolites, and other metabolic products in urine samples, providing insights into the metabolic phenotype of individuals undergoing PZA treatment [].

Q7: Are there any analytical methods for measuring 5-hydroxypyrazinamide levels?

A7: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the plasma concentrations of PZA and its metabolites, including 5-HOPZA []. This highly sensitive and specific analytical technique enables researchers to accurately measure and monitor the levels of these compounds in biological samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)